N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride

Overview

Description

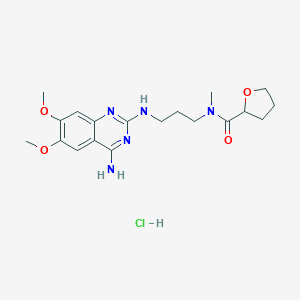

“N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride” is a chemical compound . It is also known as Alfuzosin .

Molecular Structure Analysis

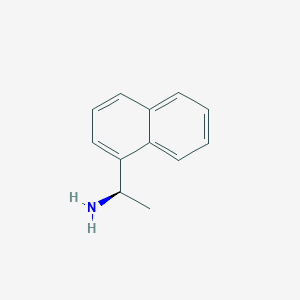

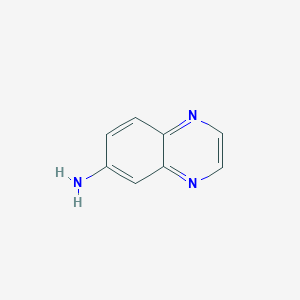

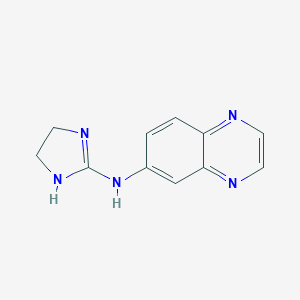

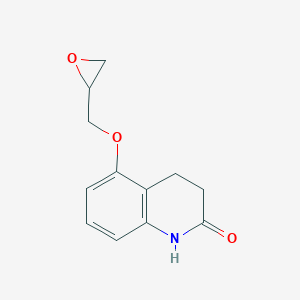

The molecular structure of this compound consists of a quinazolin-2-ylamino group attached to a propyl-N-methyltetrahydrofuran-2-carboxamide group . The molecular formula is C19H27N5O4 .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis

The molecular weight of this compound is 389.4 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not mentioned in the search results .Scientific Research Applications

Pharmaceutical Analysis

Application Summary

N2-Methyl Alfuzosin Hydrochloride is used in the simultaneous determination of alfuzosin and tadalafil in pharmaceutical products . This is important for the treatment of benign prostatic hyperplasia .

Methods of Application

Two chromatographic methods, namely thin-layer chromatography (TLC)–densitometry and high-performance liquid chromatography with PDA detection (HPLC–PDA), were developed and validated for the simultaneous determination of the combination of alfuzosin and tadalafil . For the TLC method, separation was achieved on precoated silica gel 60 F 254 aluminum plates using dichloromethane–toluene–methanol (7:1:2, V/V) as the mobile phase . The wavelength selected for detection was 235 nm .

Results or Outcomes

The proposed methods were validated in the light of the International Council for Harmonisation (ICH) guidelines, and it was found that the two chromatographic methods are accurate, precise, and linear in the range of 400–2400 ng/band and 20–100 ng for alfuzosin and 200–1200 ng/band and 10–50 ng for tadalafil by TLC and HPLC, respectively .

Biomedical Diagnosis

Application Summary

N2-Methyl Alfuzosin Hydrochloride is used in the development of sensitive and selective modified carbon paste electrodes (MCPEs) for the determination of alfuzosin hydrochloride in pharmaceutical preparation and biological fluid samples .

Methods of Application

The paste of these sensors was prepared by mixing alfuzosin phosphomolybdate (ALF-PMA) and alfuzosin tetraphenylborate (ALF-TPB) ion pairs as recognition reagents with different supporting matrices including graphite powder alone or different ratios of graphite to graphene powders and plasticizer of a relatively high dielectric constant .

Results or Outcomes

The sensor prepared based on graphite alone as a supporting matrix gave Nernstian slope values of 56.7±0.75 and 51.1±1.11 mV decade −1 for electrode modified with ALF-PMA and ALF-TPB ion pairs, respectively, in the concentration range from 1.0×10 −5 to 1.0×10 −2 mol L −1 at 25 °C .

Quality Control in Drug Manufacturing

Application Summary

N2-Methyl Alfuzosin Hydrochloride is used in the quality control of alfuzosin hydrochloride in bulk drug manufacturing .

Methods of Application

The method involves the use of UV detection and reverse-phase high-performance liquid chromatography (RP-HPLC) for the quantitation of alfuzosin hydrochloride . This method is validated for its selectivity, linearity, accuracy, and precision .

Results or Outcomes

The method was found to be suitable for the quality control of alfuzosin hydrochloride in bulk drug as well as in formulation .

Biomedical Therapy

Application Summary

N2-Methyl Alfuzosin Hydrochloride is used in biomedical therapy due to its large theoretical specific surface area, unique physical and electrical properties .

Methods of Application

In this application, graphene nanosheet is used for the potential applications in various electrochemical sensing fields to biomedical diagnosis and therapy .

properties

IUPAC Name |

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyloxolane-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4.ClH/c1-24(18(25)14-6-4-9-28-14)8-5-7-21-19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H3,20,21,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMLZHKGIOTQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C(=O)C3CCCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543369 | |

| Record name | N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl}-N-methyloxolane-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride | |

CAS RN |

72104-34-8 | |

| Record name | N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl}-N-methyloxolane-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyltetrahydrofuran-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)

![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)

![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)